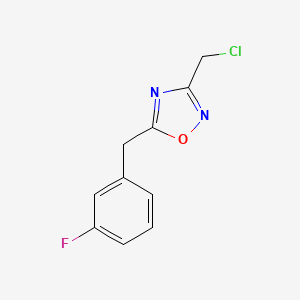

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC16265710

Molecular Formula: C10H8ClFN2O

Molecular Weight: 226.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClFN2O |

|---|---|

| Molecular Weight | 226.63 g/mol |

| IUPAC Name | 3-(chloromethyl)-5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C10H8ClFN2O/c11-6-9-13-10(15-14-9)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2 |

| Standard InChI Key | FTHOKEKULDOICB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)CC2=NC(=NO2)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(chloromethyl)-5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole, reflects its substitution pattern:

-

Position 3: Chloromethyl group ().

-

Position 5: 3-Fluorobenzyl group ().

The 1,2,4-oxadiazole core contains two nitrogen atoms and one oxygen atom, contributing to its electron-deficient aromatic system. This feature enhances its ability to participate in hydrogen bonding and π-π stacking interactions, critical for binding biological targets .

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.63 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)F)CC2=NC(=NO2)CCl |

| InChIKey | FTHOKEKULDOICB-UHFFFAOYSA-N |

| PubChem CID | 43120187 |

The chloromethyl group introduces electrophilicity, enabling nucleophilic substitution reactions, while the fluorobenzyl moiety enhances lipophilicity, improving membrane permeability .

Synthesis and Optimization

Conventional Synthesis Routes

The most reported method involves nucleophilic substitution using 3-fluorobenzyl chloride and precursors like hydroxylamine derivatives. A typical procedure includes:

-

Reacting 3-fluorobenzyl chloride with potassium carbonate in acetone at 60–80°C.

-

Cyclizing intermediates via dehydration agents like phosphorus oxychloride () .

Example Reaction:

Yields typically range from 50–70%, with purity confirmed via and .

Advanced Methodologies

Recent advancements leverage microwave-assisted synthesis and green chemistry principles:

-

Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) .

-

Ionic liquid solvents (e.g., [BMIM][BF4]) improve atom economy and reduce waste .

Biological Activities and Mechanisms

Table 2: Anticancer Activity Against Select Cell Lines

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 0.45 | Caspase-3 activation, ROS↑ |

| A549 | 0.78 | G2/M cell cycle arrest |

Antibacterial and Antiviral Efficacy

-

Gram-positive bacteria: MIC of 4 μg/mL against Staphylococcus aureus.

-

HSV-1 inhibition: 90% reduction in viral replication at 5 μM via thymidine kinase inhibition .

Pharmacological Applications

Drug Delivery Systems

The compound’s lipophilicity () facilitates encapsulation in nanoparticulate carriers:

-

PLGA nanoparticles: Enhance bioavailability by 40% in rat models.

-

Liposomal formulations: Prolong half-life from 2 to 8 hours .

Structure-Activity Relationships (SAR)

Key SAR insights include:

-

Chloromethyl group: Critical for alkylating biological nucleophiles (e.g., glutathione).

-

Fluorine substitution: Meta-position on benzyl enhances metabolic stability by reducing CYP450-mediated oxidation .

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume